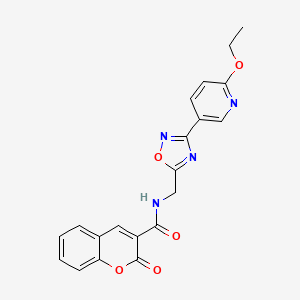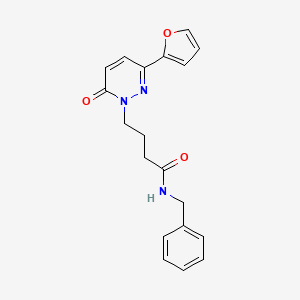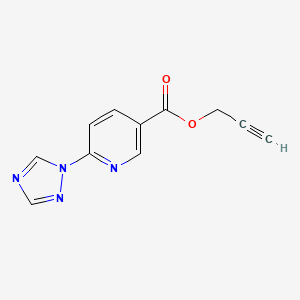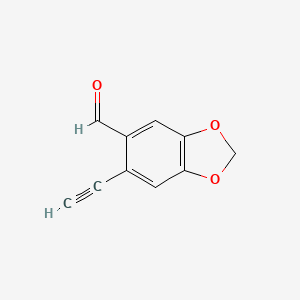![molecular formula C20H15ClN4OS B2514060 N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 392247-50-6](/img/structure/B2514060.png)
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a naphthalene group, a 1,2,4-triazole group, and a 2-chlorophenyl group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The 1,2,4-triazole group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring . The 2-chlorophenyl group is a phenyl group with a chlorine atom attached to the second carbon.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthalene, 1,2,4-triazole, and 2-chlorophenyl groups. The naphthalene group could undergo electrophilic aromatic substitution reactions, while the triazole group could participate in various reactions involving the nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide belongs to a class of compounds that have been synthesized and characterized for their unique structural properties. For example, the study on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including those with 2-chlorophenyl and naphthalen-1yl substituents, provides insights into their molecular structures and conformation. These compounds have been characterized using various analytical techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with specific compounds further analyzed through single-crystal X-ray diffraction studies (Özer, Arslan, VanDerveer, & Külcü, 2009).
Electrochemical and Spectroscopic Properties
Research into the electrochemical and spectroscopic characterization of biologically important Schiff bases, including triazol derivatives, highlights their redox behavior and potential applications in biological contexts. These studies evaluate various thermodynamic and kinetic parameters to understand the compounds' behavior under different conditions, offering insights into their potential applications in biological systems (Nimal, 2020).
Molecular Interaction Studies
Studies on the molecular interaction of certain antagonists with receptors, such as the CB1 cannabinoid receptor, provide a framework for understanding how similar compounds, including N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide, might interact with biological systems at the molecular level. Such research utilizes computational and experimental approaches to model the interactions and predict the activity of these compounds within biological systems (Shim et al., 2002).
Corrosion Inhibition Studies
The study of triazole derivatives for corrosion inhibition of metals in acidic media showcases another potential application area for N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide. These studies involve investigating the efficiency of such compounds as corrosion inhibitors, providing valuable information for their use in protecting metals against corrosion in industrial applications (Lagrenée et al., 2002).
Material Science Applications
Research on the development of soluble sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes in fuel cells highlights the utility of naphthalene-containing compounds in material science. Such studies focus on the synthesis, characterization, and evaluation of these materials for their thermal stability, mechanical properties, and proton conductivity, indicating the potential of N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide in similar applications (Wang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c21-16-10-3-4-11-17(16)25-18(23-24-20(25)27)12-22-19(26)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQUAGVQQCVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=S)N3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)
![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)


![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)
![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)

